Fmoc-N-Me-Tyr(tBu)-OH, also known as Fmoc-N-Methyl-L-tyrosine tert-butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently creating peptides, which are chains of amino acids linked by peptide bonds.
Fmoc-N-Me-Tyr(tBu)-OH serves as a building block for incorporating N-methylated tyrosine (N-Me-Tyr) residues into peptides [, ]. N-methylation is a modification where a methyl group (CH₃) is added to the nitrogen atom in the side chain of tyrosine. This modification can affect the biological activity and stability of the resulting peptide [].
Here are some specific applications of Fmoc-N-Me-Tyr(tBu)-OH in peptide synthesis:
Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl is a derivative of tyrosine, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group during
Tyrosine derivatives are crucial in various biological processes. Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl may influence:
Research on this specific compound's biological activity is limited but suggests potential utility in proteomics and therapeutic applications .
The synthesis of Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl typically involves several steps:
These steps can be carried out under controlled conditions to ensure high yields and purity .
Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl has various applications, particularly in:
Interaction studies involving Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl focus on its role in protein interactions and binding affinities. While specific studies on this compound are sparse, its structural characteristics suggest it may interact with proteins similarly to other tyrosine derivatives, influencing enzyme activity or receptor binding.
Several compounds share structural similarities with Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl. Here are some notable examples:
Compound Name | Key Features |
---|---|
Fmoc-L-Tyrosine | Basic structure without methyl or tert-butyl groups |
Fmoc-N-Ethyl-Tyrosine | Ethyl substitution instead of methyl |
Fmoc-N-Methyl-O-tert-butyl-L-Tyrosine | Similar protective groups but different side chain |
N-Acetyl-L-Tyrosine | Acetate protection instead of Fmoc |
Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl stands out due to its combination of methyl and tert-butyl substitutions, enhancing solubility and stability while retaining reactivity for peptide synthesis. Its unique protective strategy allows for versatile applications in biochemical research and drug development .
Fmoc-N-Me-Tyr(tBu)-OH (C₂₉H₃₁NO₅, MW 473.56 g/mol) features a tyrosine backbone modified with three critical functional groups (Figure 1):
The stereochemistry is defined by the L-configuration of tyrosine, preserved during synthesis. The compound’s optical activity ([α]²²/D = -49.0°, c = 0.5% in DMF) confirms its chiral integrity.
Property | Value |
---|---|
Melting Point | 186–191°C |
Solubility | DMF, DCM, DMSO |
Storage Conditions | 2–8°C |
The orthogonal protection strategy ensures sequential deprotection:
This strategy contrasts with Boc/Bzl methods, which demand hazardous HF/TFMSA, underscoring Fmoc/tBu’s safety and versatility.
Fmoc-N-Me-Tyr(tBu)-OH differs from analogous compounds in steric and electronic properties:
N-Methylation reduces hydrogen bonding, enhancing conformational flexibility and protease resistance in peptides.
The synthesis of Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH represents a sophisticated approach to obtaining protected N-methylated amino acid derivatives for peptide synthesis applications [1] [3]. The multi-step synthetic pathway typically begins with L-tyrosine as the fundamental starting material, requiring sequential protection, methylation, and functional group modifications to achieve the desired target compound [9] [18].
The initial synthetic approach involves the protection of the carboxylic acid functionality through esterification reactions [9]. L-tyrosine undergoes methyl esterification under acidic conditions, typically employing methanol in the presence of hydrochloric acid as a catalyst at reflux temperatures [9]. This process yields L-tyrosine methyl ester hydrochloride as the first intermediate, which serves as the foundation for subsequent transformations [9].
Following carboxylic acid protection, the phenolic hydroxyl group requires selective protection to prevent unwanted side reactions during the methylation process [18] [19]. The tert-butyl protecting group is introduced through etherification reactions using triphenylphosphine and azodicarbonic diester compounds in appropriate solvents [9]. This protection strategy ensures selective reactivity at the amino nitrogen while maintaining the integrity of other functional groups throughout the synthetic sequence [18] [19].
The amino group protection represents a critical step in the multi-step synthesis, often employing trifluoroacetic anhydride in the presence of pyridine to form N-trifluoroacetyl derivatives [9]. This temporary protection allows for subsequent transformations while preventing undesired reactions at the amino nitrogen [9]. The trifluoroacetyl group can be selectively removed under basic conditions after the completion of side chain modifications [9].
Starting Material | Intermediate Product | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|
L-Tyrosine | L-Tyrosine methyl ester HCl | Methanol, HCl, reflux | 92-95 | [9] |
L-Tyrosine ester | N-Trifluoroacetyl derivative | Trifluoroacetic anhydride, pyridine | 92 | [9] |
Protected intermediate | tert-Butyl ether | Triphenylphosphine, azodiester | 81-85 | [9] |
Final intermediate | Fluorenylmethyloxycarbonyl product | 9-Fluorenylmethyl-N-succinimidyl carbonate | 78-85 | [2] [9] |
The incorporation of the fluorenylmethyloxycarbonyl protecting group occurs through reaction with 9-fluorenylmethyl-N-succinimidyl carbonate under basic conditions [6] [9]. This reaction typically employs sodium carbonate in aqueous-organic solvent systems, providing the final protected amino acid derivative suitable for solid-phase peptide synthesis applications [6] [9].
Alternative synthetic approaches utilize oxazolidinone intermediates for the N-methylation step [18] [19] [20]. This methodology involves the cyclization of appropriately protected amino acid derivatives to form 5-oxazolidinone rings, which can subsequently undergo reductive ring opening with methylation to yield N-methylated products [18] [19] [20]. The oxazolidinone approach has demonstrated particular effectiveness for amino acids with reactive side chains, including tyrosine derivatives [18] [19].
The optimization of methylation reactions represents a critical aspect of synthesizing Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH with high efficiency and selectivity [12] [17] [23]. The Biron-Kessler methodology has emerged as one of the most effective approaches for N-methylation of amino acids, utilizing 2-nitrobenzenesulfonyl protection to activate the amino nitrogen for subsequent methylation [12].
The methylation process typically employs two primary reagent systems: dimethyl sulfate and methyl iodide [12] [17]. Dimethyl sulfate demonstrates superior reactivity and provides higher yields under optimized conditions, particularly when used in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as the base [12] [23]. The reaction proceeds through a nucleophilic substitution mechanism, with the deprotonated amino nitrogen attacking the electrophilic methyl carbon [23].
Methylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
Dimethyl sulfate | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 25 | 2-4 | 85-92 | <1 |
Methyl iodide | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 40 | 4-6 | 78-85 | <2 |
Dimethyl sulfate | Potassium carbonate | 90 | 1.5 | 70-78 | 2-3 |
Methyl iodide | Sodium hydride | 0-25 | 3-5 | 75-82 | 1-2 |
Temperature optimization studies reveal that methylation reactions proceed efficiently at moderate temperatures, with elevated temperatures improving reaction kinetics but potentially increasing the risk of epimerization [12] [45] [46]. The optimal temperature range for dimethyl sulfate methylation lies between 25-40°C, balancing reaction efficiency with stereochemical integrity [12] [23].
Solvent selection plays a crucial role in methylation optimization, with aprotic polar solvents demonstrating superior performance [12] [23]. N,N-Dimethylformamide and tetrahydrofuran represent the most commonly employed solvents, providing excellent solvation for both the substrate and methylating agents while minimizing competing side reactions [12].
The protection of the phenolic hydroxyl group requires careful optimization to ensure selectivity and efficiency [14] [16]. tert-Butyl protection is typically achieved through Williamson ether synthesis using tert-butyl bromide or through acid-catalyzed alkylation with isobutylene [14] [43]. The reaction conditions must be carefully controlled to prevent O-alkylation at the amino nitrogen or unwanted side reactions [14].
Protecting Group | Reagent | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
tert-Butyl | tert-Butyl bromide, NaH | Tetrahydrofuran, 0-25°C | >95% O-selectivity | 82-88 |
tert-Butyl | Isobutylene, H₂SO₄ | Dichloromethane, 0°C | >90% O-selectivity | 78-85 |
Benzyl | Benzyl bromide, K₂CO₃ | Acetone, reflux | >92% O-selectivity | 85-90 |
The reductive amination approach offers an alternative methodology for N-methylation, particularly when employing oxazolidinone intermediates [18] [20] [22]. This approach involves the formation of iminium intermediates followed by selective reduction using sodium cyanoborohydride or related reducing agents [20] [22]. The reaction conditions can be optimized to minimize epimerization while maintaining high conversion efficiency [20].
Lewis acid catalysis has been demonstrated to improve the efficiency of oxazolidinone ring-opening reactions during N-methylation [20]. The use of appropriate Lewis acids, such as boron trifluoride etherate or aluminum chloride, can significantly reduce reaction times while maintaining high stereochemical fidelity [20].
The choice between solid-phase and solution-phase synthesis methodologies for Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH production involves careful consideration of efficiency, scalability, and purification requirements [11] [12] [25]. Each approach offers distinct advantages and limitations that must be evaluated based on specific synthetic objectives and resource constraints [25] [28].
Solid-phase synthesis utilizes 2-chlorotrityl chloride resin as a temporary protecting group strategy for the carboxylic acid functionality [12]. This approach enables the sequential protection, methylation, and final protection steps to be performed while the amino acid remains anchored to the solid support [12]. The methodology demonstrates particular advantages in terms of purification efficiency, as excess reagents and byproducts can be removed through simple washing procedures [12] [25].
Resin Type | Loading (mmol/g) | Methylation Yield (%) | Final Purity (%) | Total Time (h) |
---|---|---|---|---|
2-Chlorotrityl chloride | 0.8-1.2 | 88-92 | 95-98 | 12-16 |
Wang resin | 0.6-1.0 | 85-89 | 92-95 | 14-18 |
Rink amide resin | 0.4-0.8 | 82-87 | 90-94 | 16-20 |
The solid-phase approach employs standard fluorenylmethyloxycarbonyl deprotection conditions using 20% piperidine in N,N-dimethylformamide [25] [27]. The deprotection step typically requires 15-20 minutes at room temperature, followed by thorough washing to remove piperidine and its byproducts [25] [29]. The coupling efficiency in solid-phase synthesis can be enhanced through the use of activating reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [25] [32] [33].
Solution-phase synthesis offers greater flexibility in reaction monitoring and optimization, allowing for real-time analysis of reaction progress through spectroscopic techniques [13]. The approach typically employs traditional protection strategies using benzyl or methyl esters for carboxylic acid protection, followed by selective deprotection and subsequent fluorenylmethyloxycarbonyl introduction [13].
Parameter | Solution-Phase | Solid-Phase | Advantage |
---|---|---|---|
Reaction monitoring | Real-time analysis possible | Limited monitoring | Solution-phase |
Purification complexity | Multiple chromatographic steps | Simple washing | Solid-phase |
Scalability | Easily scalable | Limited by resin capacity | Solution-phase |
Reagent efficiency | Stoichiometric quantities | Excess required | Solution-phase |
Overall yield | 75-85% | 80-90% | Solid-phase |
The coupling efficiency in solid-phase synthesis can be significantly enhanced through optimization of temperature and mixing conditions [26] [51]. High-temperature fast stirring peptide synthesis protocols demonstrate remarkable improvements in coupling efficiency while reducing reaction times [51]. These optimized conditions enable the synthesis of complex amino acid derivatives in significantly reduced timeframes while maintaining high product purity [51].
Solvent selection represents a critical optimization parameter for both synthesis approaches [26]. Green chemistry initiatives have promoted the use of environmentally friendly solvents such as 2-methyltetrahydrofuran for fluorenylmethyloxycarbonyl removal and coupling reactions [26]. These alternative solvents demonstrate comparable efficiency to traditional solvents while reducing environmental impact [26].
The choice between synthesis approaches often depends on the intended scale of production and downstream applications [28] [31]. Solution-phase synthesis typically provides advantages for large-scale production due to easier scalability and more efficient reagent utilization [28]. Conversely, solid-phase synthesis offers superior efficiency for small-scale synthesis and library generation applications [25] [28].
Application | Scale | Recommended Approach | Primary Advantage |
---|---|---|---|
Research quantities | <1 g | Solid-phase | Purification efficiency |
Process development | 1-10 g | Solution-phase | Monitoring capabilities |
Commercial production | >10 g | Solution-phase | Cost effectiveness |
Library synthesis | Multiple compounds | Solid-phase | Parallel synthesis |
Quality control considerations favor solution-phase synthesis for applications requiring extensive analytical characterization, as intermediate compounds can be isolated and thoroughly analyzed [28] [39]. The ability to monitor reaction progress and optimize conditions in real-time provides significant advantages for process development and scale-up activities [28] [45].